molecular formula C10H14N2O B15145759 3-Pyridin-2-YL-propionimidic acid ethyl ester CAS No. 887579-06-8

3-Pyridin-2-YL-propionimidic acid ethyl ester

Cat. No.: B15145759
CAS No.: 887579-06-8
M. Wt: 178.23 g/mol
InChI Key: XSESPVMOQAZBDI-UHFFFAOYSA-N
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Description

3-Pyridin-2-YL-propionimidic acid ethyl ester is an imidic acid ester derivative featuring a pyridine ring at the 2-position and an ethyl ester group. Its molecular structure combines aromatic pyridine with an imidic acid moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 3-pyridin-2-ylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-13-10(11)7-6-9-5-3-4-8-12-9/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESPVMOQAZBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695311
Record name Ethyl 3-(pyridin-2-yl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-06-8
Record name Ethyl 3-(pyridin-2-yl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-YL-propionimidic acid ethyl ester can be achieved through several methods. One common approach involves the reaction of 3-pyridineacetic acid with ethanol in the presence of an acid catalyst under reflux conditions . Another method involves the conversion of 3-pyridineacetic acid to its corresponding acid chloride, followed by reaction with anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as reaction temperatures and times, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-YL-propionimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine amines.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-YL-propionimidic acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Pyridine Ring Position and Reactivity: Compounds with pyridin-2-yl groups (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate) exhibit enhanced hydrogen-bonding capacity due to the nitrogen’s lone pair orientation, which influences solubility and intermolecular interactions . Substitution at the 3-position (e.g., 2-(Pyridin-3-yl)acetic acid) alters electronic properties, reducing aromatic stabilization compared to 2-substituted analogs .

Ester Group Modifications :

  • Ethyl esters (e.g., Ethyl 3-ethoxypropionate) are hydrolytically stable compared to methyl esters, favoring prolonged shelf life in solvents .
  • Imidic acid esters (as in the target compound) may exhibit higher electrophilicity, enabling nucleophilic substitution reactions in drug intermediates.

Amino and Benzamido Substituents: Compounds with amino groups (e.g., 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester) show increased polarity and bioavailability, critical for active pharmaceutical ingredients (APIs) .

Pharmaceutical Relevance

  • Dabigatran Intermediate: Ethyl 3-(pyridin-2-ylamino)propanoate is a precursor to dabigatran etexilate, a direct thrombin inhibitor. Its pyridine and ester groups facilitate binding to thrombin’s active site .
  • Safety Profiles : Pyridine derivatives like 2-(Pyridin-3-yl)acetic acid require stringent handling (e.g., skin protection, respiratory precautions) due to irritant properties .

Industrial and Analytical Uses

  • Solvent Applications : Ethyl 3-ethoxypropionate is a high-boiling solvent (~170°C) used in coatings and adhesives, outperforming methyl esters in thermal stability .
  • Chromatography: Pyridine-containing esters (e.g., hexanoic acid ethyl ester) are detected via specialized SPME fibers (e.g., DVB/CAR/PDMS) in aroma profiling .

Biological Activity

3-Pyridin-2-YL-propionimidic acid ethyl ester, with the molecular formula C10H14N2O, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound can be synthesized through various methods, typically involving the reaction of 3-pyridineacetic acid with ethanol under acidic conditions. The general reaction conditions include refluxing in the presence of an acid catalyst, which facilitates the formation of the ester bond.

Key Properties

PropertyValue
Molecular Weight178.23 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can also act on specific receptors involved in signaling pathways, influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases.
  • Antioxidant Properties : It has been shown to possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in cultured cells, indicating a mechanism for its anti-inflammatory effects .
  • Oxidative Stress Mitigation : Another study reported that this compound effectively scavenged free radicals in vitro, supporting its role as a potential antioxidant agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
3-Pyridineacetic Acid Ethyl EsterModerate antimicrobial activityLacks propionimidic group
Ethyl 3-(Pyridin-2-ylamino)propanoatePotential anticoagulant propertiesRelated to drug dabigatran

Q & A

Q. What are the established synthetic routes for 3-pyridin-2-yl-propionimidic acid ethyl ester, and how do reaction conditions impact yield?

The compound is commonly synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-pyridineacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) achieves esterification, but yields depend on temperature control (60–80°C) and stoichiometric ratios . Alternative routes involve intermediates like ethyl 2-cyano-2-pyridin-3-yl-acetate, where sodium cyanide introduces the cyano group under anhydrous conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

Key methods include:

  • NMR spectroscopy : Confirm structural integrity via proton shifts (e.g., pyridinyl protons at δ 8.3–8.7 ppm, ethyl ester protons at δ 1.2–4.2 ppm) .
  • LCMS : Validate molecular weight (194.23 g/mol) and detect impurities; a single peak at m/z 195 [M+H]⁺ indicates high purity .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are necessary during handling, given conflicting hazard classifications?

While some sources classify it as non-hazardous , others note risks of eye/respiratory irritation (H319, H335) . Standard precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis or dimerization)?

  • Temperature control : Maintain <80°C to prevent ester hydrolysis .
  • Moisture exclusion : Use molecular sieves or anhydrous solvents (e.g., dry ethanol) to avoid nucleophilic attack by water .
  • Catalyst screening : Compare yields using p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl₂) to suppress byproducts .

Q. What mechanistic insights explain contradictory data in ester stability under acidic vs. basic conditions?

Hydrolysis studies show rapid degradation in basic media (e.g., NaOH/ethanol) due to nucleophilic OH⁻ attack on the ester carbonyl, forming 3-pyridin-2-yl-propionimidic acid . In contrast, acidic conditions (pH 3–5) stabilize the ester, as protonation of the pyridine nitrogen reduces electrophilicity at the carbonyl . Conflicting literature on stability may arise from solvent polarity or trace metal contaminants.

Q. How does structural modification of the pyridine ring influence bioactivity in anticoagulant research?

As a dabigatran etexilate intermediate, the pyridine moiety enhances binding to thrombin’s active site . Substitutions at the 2-position (e.g., trifluoromethyl groups) improve metabolic stability but may reduce solubility . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of derivatives .

Q. What strategies resolve discrepancies in spectroscopic data across synthetic batches?

  • Batch comparison : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted starting materials).
  • Deuterated solvent screening : Eliminate solvent peaks interfering with NMR analysis .
  • Collaborative validation : Cross-check data with independent labs to rule out instrumentation bias.

Methodological Challenges

Q. How to address low yields in large-scale synthesis (>100 g)?

  • Continuous flow reactors : Improve heat/mass transfer vs. batch reactors .
  • Catalyst recycling : Immobilize acidic catalysts on silica gel to reduce waste .
  • In-line analytics : Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What protocols ensure reproducibility in stability studies under varying pH and temperature?

  • Buffer systems : Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers for hydrolysis studies.
  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks to simulate long-term storage .
  • Quantitative NMR : Track degradation products using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

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